4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride exhibits a complex arrangement of aromatic systems connected through an ether linkage, creating a unique bifunctional molecule with distinct chemical properties. The compound possesses the molecular formula C₁₃H₇ClF₃NO₅S and a molecular weight of 381.71 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity. The molecular framework consists of two benzene rings connected via a phenoxy bridge, with one ring bearing a sulfonyl chloride substituent and the other carrying both nitro and trifluoromethyl functional groups. This arrangement creates a molecule with distinct electronic and steric properties that influence its reactivity and physical characteristics.
The functional group analysis reveals multiple reactive sites that contribute to the compound's synthetic versatility. The sulfonyl chloride moiety represents one of the most electrophilic centers in the molecule, providing a reactive site for nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and other heteroatom-containing compounds. The presence of the nitro group introduces a strong electron-withdrawing effect on the aromatic system, significantly altering the electronic distribution and reactivity patterns of the benzene ring. The trifluoromethyl group further enhances the electron-withdrawing character while introducing unique steric and electronic effects that influence molecular conformation and intermolecular interactions.
The phenoxy linkage serves as a crucial structural element that connects the two aromatic systems while maintaining conformational flexibility. This ether bridge allows for rotational freedom around the carbon-oxygen bonds, enabling the molecule to adopt various conformational states depending on environmental conditions and intermolecular interactions. The topological polar surface area of the molecule has been calculated as 86.51 square angstroms, indicating moderate polarity and potential for hydrogen bonding interactions with suitable partners. The calculated logarithmic partition coefficient of 4.3334 suggests significant lipophilicity, which influences the compound's solubility properties and potential biological interactions.
Properties
IUPAC Name |
4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO5S/c14-24(21,22)10-4-2-9(3-5-10)23-12-6-1-8(18(19)20)7-11(12)13(15,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTSUESAKDHFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Phenolic Intermediate
Starting Materials : The synthesis typically begins with a phenolic compound, such as 4-nitro-2-(trifluoromethyl)phenol, which is reacted with a suitable reagent to form the desired intermediate.
Reaction Conditions : The reaction is often conducted under controlled temperatures and in an inert atmosphere to prevent moisture interference.
Synthesis of the Sulfonyl Chloride
Chlorosulfonation : The phenolic intermediate is then subjected to chlorosulfonation, where it reacts with chlorosulfonic acid to introduce the sulfonyl chloride group.
Purification : The resulting sulfonyl chloride is purified using appropriate solvents and techniques to ensure high purity.
Key Considerations
- Temperature Control : Maintaining precise temperature conditions is crucial to optimize reaction yields and prevent side reactions.
- Inert Atmosphere : Conducting reactions under an inert atmosphere helps prevent unwanted reactions with moisture or oxygen.
- Reagent Handling : The reactive nature of sulfonyl chlorides requires careful handling to avoid accidents.
Detailed Synthesis Protocol
The following is a generalized protocol for synthesizing this compound:
Step 1: Formation of Phenolic Intermediate
- React 4-nitro-2-(trifluoromethyl)phenol with a suitable reagent (e.g., benzene) in the presence of a catalyst (e.g., potassium carbonate) under controlled conditions.
Step 2: Chlorosulfonation
- Treat the phenolic intermediate with chlorosulfonic acid in a solvent like dichloromethane at a controlled temperature.
Step 3: Purification
- Purify the resulting sulfonyl chloride using techniques such as recrystallization or column chromatography.
Chemical Properties and Applications
This compound exhibits unique chemical properties due to its sulfonyl group and biphenyl structure. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly those with antimicrobial properties.
Data Table: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C$${12}$$H$${6}$$ClF$${3}$$NO$${5}$$S |
| Molar Mass | 381.71 g/mol |
| Reactivity | Highly reactive in nucleophilic substitution reactions |
Chemical Reactions Analysis
Types of Reactions
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the nitro group, to form different oxidation states.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Sulfonamide Derivatives: Formed from substitution with amines.
Sulfonate Derivatives: Formed from substitution with alcohols.
Sulfonothioate Derivatives: Formed from substitution with thiols.
Amino Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
Synthetic Applications
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride serves as a key building block in organic synthesis. Its unique structure enables the following applications:
- Formation of Sulfonamide Derivatives : The sulfonyl chloride group can be utilized to synthesize sulfonamides, which are important in medicinal chemistry for their antibacterial properties.
- Synthesis of Heterocyclic Compounds : This compound can act as a precursor for various heterocyclic compounds that exhibit potential antimicrobial activities. For instance, it can be reacted with different amines to yield diverse sulfonamide derivatives.
The incorporation of both nitro and trifluoromethyl groups enhances the biological activity of this compound compared to similar structures lacking these substituents. Research indicates that compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic properties and bioactivity.
Potential Antimicrobial Activity
Studies have suggested that derivatives synthesized from this compound may possess antimicrobial properties. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways due to the presence of the sulfonamide moiety.
Industrial Applications
In addition to its laboratory uses, this compound has potential industrial applications in the manufacture of agrochemicals and pharmaceuticals. Its ability to undergo nucleophilic substitution makes it valuable for producing various specialty chemicals.
Case Studies and Research Findings
Several studies have documented the synthetic routes involving this compound:
- Synthesis Route Optimization : A study demonstrated an efficient synthetic route for producing related compounds using this compound as a starting material. The method involved multiple steps including bromination and nucleophilic substitution, yielding high purity products suitable for further biological testing .
- Biological Evaluation : Another research effort focused on evaluating the antimicrobial efficacy of sulfonamide derivatives obtained from this compound. The results indicated promising activity against various bacterial strains, supporting its application in drug development.
Mechanism of Action
The mechanism of action of 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be drawn from structural analogs and general trends in fluorinated compounds:
Reactivity and Stability
- Electrophilic Reactivity: The trifluoromethyl and nitro groups synergistically increase the electrophilicity of the sulfonyl chloride group, making it more reactive toward nucleophiles compared to non-fluorinated analogs like benzenesulfonyl chloride. For example, 2-(trifluoromethyl)benzenesulfonyl chloride exhibits faster reaction rates in nucleophilic substitutions than its non-fluorinated counterpart due to the electron-withdrawing -CF₃ group.
- Hydrolytic Stability: Fluorinated sulfonyl chlorides generally exhibit greater hydrolytic stability than non-fluorinated versions. However, the nitro group in 4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride may slightly reduce stability under basic conditions due to increased susceptibility to nucleophilic attack.
Comparison with Discontinued Fluorinated Compounds
CymitQuimica’s discontinued fluorinated compounds (see Table 1) share structural motifs but differ in functional groups and applications:
| Compound Name | Key Functional Groups | Hypothesized Applications |
|---|---|---|
| This compound | Sulfonyl chloride, -CF₃, -NO₂ | Sulfonamide synthesis, agrochemical intermediates |
| 2-Bromo-2-methyl-N-(3-(trifluoromethyl)phenyl)propanamide | Bromoalkyl, amide, -CF₃ | Polymer modifiers, bioactive molecule synthesis |
| 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine | Cyclopentapyrazole, amine, -CF₃ | Pharmaceutical lead compounds, enzyme inhibitors |
Table 1 : Structural and functional comparison of discontinued fluorinated compounds.
- Functional Group Influence : Unlike the sulfonyl chloride group in the target compound, the amide group in 2-Bromo-2-methyl-N-(3-(trifluoromethyl)phenyl)propanamide reduces electrophilicity, favoring hydrogen-bonding interactions in drug design.
Biological Activity
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride is a synthetic organic compound with the molecular formula and a molecular weight of 381.71 g/mol. This compound features a sulfonyl chloride functional group, which plays a crucial role in its reactivity and biological activity. It is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The compound's structure includes:
- A nitro group (-NO₂)
- A trifluoromethyl group (-CF₃)
- A sulfonyl chloride group (-SO₂Cl)
These functional groups contribute to its unique reactivity profile, allowing it to engage in nucleophilic substitution reactions with various biological nucleophiles, including amino acids and proteins.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial applications. The sulfonyl chloride moiety enhances its ability to form stable adducts with nucleophiles, suggesting potential therapeutic applications.
Antimicrobial Activity
Studies have shown that compounds with similar structures display notable antimicrobial properties. For instance, derivatives containing sulfonyl chloride groups are often investigated for their ability to inhibit bacterial growth and biofilm formation.
| Compound | MIC (μM) | Activity |
|---|---|---|
| 4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | 15.625 - 62.5 | Antistaphylococcal |
| 4-Nitro-2-(trifluoromethyl)phenoxybenzenesulfonamide | 62.5 - 125 | Antienterococcal |
The compound has demonstrated bactericidal activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of protein synthesis pathways and disruption of nucleic acid production. This action is facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles:
- Nucleophilic Attack : The sulfonyl chloride can undergo nucleophilic attack by amino acids or proteins, leading to the formation of sulfonamide derivatives.
- Inhibition of Biofilm Formation : The compound has shown effectiveness in reducing biofilm formation by pathogens such as Staphylococcus aureus and Enterococcus species .
Case Studies
Recent studies have highlighted the potential of this compound in drug development:
- A study demonstrated that derivatives of sulfonyl chlorides exhibit broad-spectrum antimicrobial activity, inhibiting both bacterial and fungal strains effectively.
- Another investigation focused on the compound's role in modifying biomolecules, enhancing the efficacy of enzyme inhibitors through targeted sulfonylation reactions .
Q & A
Q. What are the optimal synthetic routes for preparing 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride?
The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 4-nitro-2-(trifluoromethyl)phenol with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in anhydrous DMF at 80–100°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials . For intermediates like 4-nitro-2-(trifluoromethyl)phenol, nitration and trifluoromethylation steps may precede the final coupling .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR (¹H, ¹³C, ¹⁹F) : To confirm substitution patterns and aromatic coupling (e.g., splitting patterns from nitro and trifluoromethyl groups).
- FT-IR : Peaks at ~1370 cm⁻¹ (symmetric SO₂ stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups.
- Mass Spectrometry (EI-MS) : Molecular ion clusters confirm the molecular weight (e.g., [M]⁺ at m/z 395.6) .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S, Cl, F).
Q. What solvents and conditions are recommended for handling this sulfonyl chloride?
Due to hydrolytic sensitivity, use anhydrous solvents (e.g., dichloromethane, THF) under inert atmospheres (N₂/Ar). Storage at –20°C in amber vials minimizes degradation. Avoid aqueous or protic solvents unless for controlled reactions (e.g., sulfonamide formation) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Yield variations often arise from incomplete nitro-group activation or competing side reactions (e.g., sulfonic acid formation). Mitigation strategies:
Q. What strategies stabilize this compound during long-term storage?
Q. How to validate the purity of this compound for pharmacological assays?
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
The electron-withdrawing nitro and trifluoromethyl groups activate the sulfonyl chloride toward nucleophilic attack. Density Functional Theory (DFT) studies suggest the para-nitro group lowers the LUMO energy of the sulfur center, facilitating SN2 mechanisms with amines or alcohols. Steric hindrance from the trifluoromethyl group may slow reactions with bulky nucleophiles .
Q. How to address conflicting data in its solubility profile across studies?
Reported solubility variations (e.g., in DMSO vs. acetonitrile) may stem from crystallinity differences or trace impurities. Standardize measurements via:
- Dynamic Light Scattering (DLS) : Assess aggregation states.
- DSC/TGA : Correlate thermal behavior (melting points, decomposition) with solubility .
Methodological Challenges and Solutions
Q. What analytical challenges arise in quantifying trace degradation products?
Degradation products (e.g., sulfonic acids) lack UV chromophores, complicating detection. Solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
